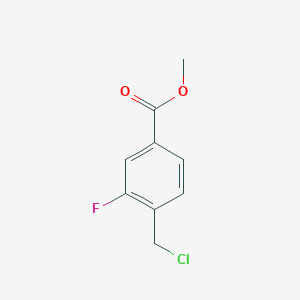

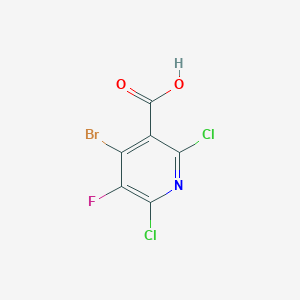

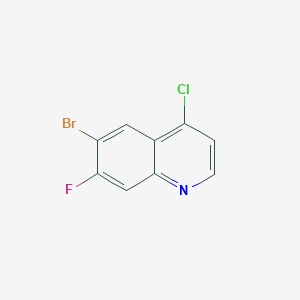

Methyl 4-(chloromethyl)-3-fluorobenzoate

Overview

Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “Methyl 4-(chloromethyl)-3-fluorobenzoate”, there are related compounds that have documented synthetic methods. For instance, the synthesis of “4-(chloromethyl)pyridine hydrochloride” involves oxidation, reaction with methanol, reduction, and reaction with thionyl chloride . Another related compound, “4-chloromethyl benzoic acid t-butyl ester”, is synthesized through substitution reaction with chlorine and reaction with thionyl chloride .Scientific Research Applications

Antimycobacterial Activity : A study by Koçyiğit-Kaymakçıoğlu et al. (2009) explored the synthesis of substitututed methylene/ethylene 4-fluorophenylhydrazide derivatives and evaluated their antimycobacterial activity against Mycobacterium tuberculosis H37Rv, highlighting the potential of fluorinated compounds in tuberculosis treatment (Koçyiğit-Kaymakçıoğlu et al., 2009).

Synthesis of Novel Complexes : In a study by Xi (2014), a novel complex involving 3-amino-7-fluoro-2-methylquinazolin-4(3H)-one was synthesized, showing the application of fluorinated compounds in the creation of new chemical structures (Xi, 2014).

Fluorescent Sensor Development : Ye et al. (2014) developed a new fluorogenic chemosensor based on o-aminophenol, which shows high selectivity and sensitivity toward Al3+ ions, demonstrating the use of fluorinated compounds in sensor technology (Ye et al., 2014).

GPR39 Agonists Characterization : Sato et al. (2016) identified and characterized novel GPR39 agonists, which included fluorinated compounds, expanding our understanding of G protein–coupled receptors and their potential therapeutic applications (Sato et al., 2016).

Synthesis of Fluorinated Pyrazoles : Surmont et al. (2011) developed a strategy for synthesizing new 3-amino-4-fluoropyrazoles, showcasing the role of fluorinated compounds in medicinal chemistry as building blocks for further functionalization (Surmont et al., 2011).

Anaerobic Degradation Studies : Londry and Fedorak (1993) utilized fluorinated compounds to study the anaerobic degradation pathway of m-cresol, highlighting the role of such compounds in environmental microbiology (Londry & Fedorak, 1993).

Synthesis of Benzoxazines : Kudo et al. (1996) reported on the novel synthesis of 4H-1,4-benzoxazines, demonstrating the versatility of fluorinated compounds in organic synthesis (Kudo, Furuta, & Sato, 1996).

Analysis of C–F Bond Cleavages : Muthukrishnan and Sangaranarayanan (2010) analyzed the electrochemical reduction of methylfluorobenzoates, providing insights into the behavior of C–F bonds, which is crucial for understanding the reactivity of fluorinated compounds (Muthukrishnan & Sangaranarayanan, 2010).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds are known to interact with various enzymes and proteins, influencing their function .

Mode of Action

Methyl 4-(chloromethyl)-3-fluorobenzoate likely interacts with its targets through a process known as nucleophilic substitution . In this process, a nucleophile (a molecule that donates an electron pair) substitutes for a halogen (in this case, chlorine) at the benzylic position . The exact nature of these interactions and the resulting changes would depend on the specific target molecules involved.

Biochemical Pathways

Similar compounds are known to influence various biochemical pathways, including those involved in cell signaling and metabolism .

Pharmacokinetics

Similar compounds are known to have high gastrointestinal absorption and are able to permeate the blood-brain barrier . These properties would likely impact the bioavailability of this compound, influencing its efficacy and potential side effects.

Result of Action

Similar compounds are known to have various effects at the molecular and cellular level, including modulation of enzyme activity and influence on cell signaling pathways .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other chemicals, pH, temperature, and the specific biological environment in which the compound is present. For instance, the compound’s reactivity may be influenced by the presence of certain solvents .

Properties

IUPAC Name |

methyl 4-(chloromethyl)-3-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO2/c1-13-9(12)6-2-3-7(5-10)8(11)4-6/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOMRXUAGVLETSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)CCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-ol](/img/structure/B1445987.png)

![5-Bromo-3-isopropyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1445996.png)